Product packaging for 3-Methyl-1-(2-phenylethyl)piperidin-4-one(Cat. No.:CAS No. 129164-39-2)

3-Methyl-1-(2-phenylethyl)piperidin-4-one

Katalognummer: B143714
CAS-Nummer: 129164-39-2
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: FYNKVRCSKRJSSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-Methyl-1-(2-phenylethyl)piperidin-4-one (MePhPP, CAS 129164-39-2) is a synthetic piperidine derivative with the molecular formula C₁₄H₁₉NO and a molar mass of 217.31 g/mol . It features a piperidin-4-one core substituted with a 3-methyl group and a 2-phenylethyl chain at the 1-position. This compound is primarily used in pharmacological research to study interactions with opioid receptors, serotonin, dopamine, and norepinephrine receptors, as well as cytochrome P450 enzymes . Its insolubility in water and stability at room temperature make it suitable for laboratory handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO B143714 3-Methyl-1-(2-phenylethyl)piperidin-4-one CAS No. 129164-39-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methyl-1-(2-phenylethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNKVRCSKRJSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342337
Record name 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82003-82-5, 129164-39-2
Record name 4-Piperidone, 3-methyl-1-phenethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-(2-phenylethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Mode of Action

The compound interacts with its targets by binding to the opiate receptors. This binding stimulates the exchange of GTP for GDP on the G-protein complex. This interaction results in changes in the synaptic transmission, which can lead to various physiological effects.

Pharmacokinetics

The compound’s molecular weight of 21731 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at a temperature of 2-8°C, suggesting that it may be sensitive to heat. Furthermore, its physical form is a pale-yellow to yellow-brown liquid, which may affect its stability and solubility in different environments.

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

One of the most significant applications of 3-Methyl-1-(2-phenylethyl)piperidin-4-one lies in its analgesic potential. Research indicates that compounds within the piperidinyl class exhibit strong affinity for μ-opioid receptors, which are crucial for pain modulation. In particular, derivatives like fentanyl have shown that modifications to the piperidine structure can lead to enhanced analgesic potency .

Table 1: Analgesic Potency Comparison of Piperidine Derivatives

CompoundED50 (mg/kg)μ-Receptor Affinity (nM)
Fentanyl0.000583.45
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is still under investigation or not fully established.

Research on Fentanyl Analogues

The compound is often studied as a precursor or structural analogue in the development of new fentanyl-related substances. These analogues are designed to optimize analgesic effects while minimizing side effects and potential for abuse. The structure allows for various modifications that can enhance selectivity and potency at opioid receptors .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its analogues in clinical settings:

  • Study on Opioid Receptor Affinity : A study demonstrated that compounds similar to 3-Methyl-1-(2-phenylethyl)piperidin-4-one exhibit high μ-receptor selectivity, which correlates with their analgesic efficacy. This study emphasized the importance of structural modifications in enhancing pharmacological profiles .
  • Development of Novel Analgesics : Research focused on synthesizing new compounds based on this piperidine derivative has led to the discovery of several potent analgesics with

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Piperidin-4-one Family

Piperidin-4-one derivatives are pharmacologically versatile. Below is a comparative analysis of MePhPP with key analogs:

Compound Molecular Formula Substituents Biological Activity Regulatory Status References
3-Methyl-1-(2-phenylethyl)piperidin-4-one C₁₄H₁₉NO 3-methyl, 1-(2-phenylethyl) Opioid, serotonin, dopamine receptor agonist; cytochrome P450 interaction Research use
3-Butyl-1-(2-phenylethyl)piperidin-4-one C₁₇H₂₅NO 3-butyl, 1-(2-phenylethyl) Limited data; hypothesized to modulate receptor affinity due to longer alkyl chain Not scheduled
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one C₂₃H₂₅NO₃ 1-acetyl, 3-ethyl, 2,6-bis(4-methoxyphenyl) Antimicrobial, anti-inflammatory Not scheduled
(3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one C₂₇H₂₂F₂NO 1-benzyl, 3,5-bis(2-fluorobenzylidene) Anticancer, antiviral (D4P derivatives) Not scheduled

Key Observations :

  • Substituent Effects: The 3-methyl group in MePhPP contrasts with the 3-butyl chain in its analog (C₁₇H₂₅NO), which may enhance lipophilicity and alter receptor binding kinetics .

Fentanyl-Related Analogs

MePhPP shares structural motifs with opioid analogs like fentanyl derivatives, though it lacks the propanamide group critical for high-potency opioid effects:

Compound Molecular Formula Key Structural Features Pharmacological Profile Regulatory Status References
3-Methylfentanyl C₂₃H₃₀N₂O N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide Ultra-potent μ-opioid receptor agonist Schedule I (USA)
3-Methylthiofentanyl C₂₂H₂₇N₂OS Thienyl substitution at 3-methyl position High-affinity opioid agonist Schedule I (USA)
3-Methylbutyrylfentanyl C₂₄H₃₂N₂O Butyramide group at 4-position Moderate opioid potency Schedule I (USA)

Key Differences :

  • Pharmacological Potency : Unlike MePhPP, fentanyl analogs include a propanamide/butyramide moiety, enabling strong μ-opioid receptor binding and analgesic effects .

Pharmacological and Regulatory Implications

  • Receptor Selectivity : MePhPP’s multi-receptor activity distinguishes it from analogs with singular opioid focus .
  • Safety and Legality : The absence of Schedule I classification for MePhPP underscores its distinction from controlled fentanyl analogs, though structural similarities warrant cautious handling .

Vorbereitungsmethoden

Mannich Reaction-Based Cyclization

The Mannich reaction provides a robust framework for constructing the piperidin-4-one core. In this approach, phenethylamine reacts with ethyl acetoacetate (bearing the methyl group) and formaldehyde under acidic conditions. The reaction proceeds via a three-component condensation, forming a β-amino ketone intermediate that cyclizes to yield the target compound .

Key Steps :

  • Condensation : Phenethylamine and ethyl acetoacetate undergo nucleophilic attack on formaldehyde, generating an iminium ion intermediate.

  • Cyclization : Intramolecular aldol condensation forms the six-membered piperidinone ring, with the methyl group positioned at C3 due to the β-keto ester’s regiochemistry .

  • Decarboxylation : Acidic hydrolysis removes the ester group, finalizing the ketone structure.

Optimization :

  • Yields (~75%) depend on stoichiometric control to minimize polyalkylation byproducts.

  • Catalytic acetic acid enhances reaction kinetics, while reflux in ethanol ensures homogeneity .

Reductive Alkylation of 3-Methylpiperidin-4-One

This two-step method introduces the phenethyl group via alkylation of 3-methylpiperidin-4-one. While less common due to precursor availability, it offers direct functionalization.

Procedure :

  • Alkylation : 3-Methylpiperidin-4-one reacts with phenethyl bromide in the presence of a base (e.g., K₂CO₃), forming the N-phenethyl derivative.

  • Purification : Crude product is isolated via vacuum distillation or recrystallization from petroleum ether .

Challenges :

  • Limited commercial availability of 3-methylpiperidin-4-one necessitates prior synthesis, often through oxidation of 3-methylpiperidine—a process requiring stringent conditions (e.g., KMnO₄ in acidic media) .

  • Steric hindrance from the C3 methyl group reduces alkylation efficiency, yielding ~65% .

Michael Addition-Cyclization Cascade

Adapted from methods for analogous piperidinones, this route employs ethyl acrylate and methylamine derivatives to build the ring .

Synthetic Pathway :

  • Michael Addition : Phenethylamine attacks ethyl acrylate, forming a β-amino ester.

  • Cyclization : Base-mediated intramolecular nucleophilic substitution closes the piperidine ring.

  • Oxidation : The resulting 3-methylpiperidine is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) .

Advantages :

  • High regioselectivity ensures the methyl group occupies C3.

  • Yields reach ~80% when using anhydrous conditions and molecular sieves to absorb water .

Valdez Method for Late-Stage Functionalization

Originally developed for fentanyl analogs, the Valdez method modifies preassembled piperidinones. A nickel-catalyzed reductive amination introduces the phenethyl group to 3-methylpiperidin-4-one .

Protocol :

  • Reductive Amination : 3-Methylpiperidin-4-one, phenethylamine, and Raney nickel are heated under hydrogen (0.4 MPa) in ethanol.

  • Workup : Filtration and recrystallization from CH₂Cl₂/hexane yield the product in ~88% purity .

Critical Parameters :

  • Excess phenethylamine drives the reaction to completion.

  • Acidic conditions (e.g., glacial acetic acid) protonate the amine, enhancing electrophilicity .

Comparative Analysis of Methods

Method Starting Materials Yield Key Advantages Limitations
Mannich ReactionPhenethylamine, Ethyl acetoacetate75%Single-pot synthesis, regioselectiveRequires acidic conditions
Reductive Alkylation3-Methylpiperidin-4-one65%Direct functionalizationPrecursor scarcity
Michael AdditionEthyl acrylate, Phenethylamine80%High yield, scalabilityMulti-step oxidation needed
Valdez Method3-Methylpiperidin-4-one, Phenethylamine88%High purity, industrial applicabilityHigh-pressure equipment required

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-1-(2-phenylethyl)piperidin-4-one?

  • Methodology : Piperidin-4-one derivatives are typically synthesized via Mannich reactions or alkylation of preformed piperidinone scaffolds. For example, substituting the piperidin-4-one nitrogen with phenethyl groups can be achieved using reductive amination or nucleophilic substitution. Reaction optimization may involve varying catalysts (e.g., HCl, H₂O₂) and solvents under controlled temperatures (57–63°C) . Multi-step syntheses often employ intermediates like 4-piperidone derivatives, with purification via column chromatography .

Q. How is the crystal structure of this compound determined?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures. Data collection requires high-quality crystals, often grown via slow evaporation. Hydrogen bonding and stereochemical analysis (e.g., chair conformation of the piperidine ring) are critical for validating molecular geometry .

Q. What safety protocols are essential for handling this compound?

  • Methodology : Based on piperidin-4-one safety data, use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Emergency measures include rinsing eyes with water for 15 minutes and using alcohol-resistant foam for fires. Storage should be in sealed containers away from ignition sources .

Q. Which analytical methods validate purity and identity?

  • Methodology : HPLC with UV detection is common. For example, a mobile phase of methanol and sodium acetate buffer (pH 4.6) with 1-octanesulfonate as an ion-pairing agent can resolve impurities . Mass spectrometry and FT-IR confirm molecular weight and functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic impurities in this compound be identified and minimized?

  • Methodology : Impurity profiling via LC-MS or NMR (e.g., ¹H/¹³C) identifies byproducts like unreacted intermediates or oxidation products. Reference standards (e.g., EP-grade impurities) aid quantification. Process optimization may involve adjusting reaction stoichiometry, temperature, or catalyst concentration .

Q. What strategies are effective for evaluating the pharmacological activity of piperidin-4-one derivatives?

  • Methodology : In vitro assays (e.g., receptor binding studies) require radiolabeled ligands or fluorescence-based techniques. For in vivo testing, pharmacokinetic parameters (bioavailability, half-life) are assessed using animal models. Structural analogs with methyl/phenethyl substitutions can be screened for CNS activity due to piperidine’s blood-brain barrier permeability .

Q. How do reaction conditions influence the yield of this compound?

  • Methodology : Design of Experiments (DoE) evaluates variables like catalyst type (H₂O₂ vs. HCl), solvent polarity, and reaction time. For instance, hydrogen peroxide at 60°C may enhance oxidation efficiency, while polar aprotic solvents (e.g., DMF) improve alkylation rates. Kinetic studies via GC-MS track intermediate formation .

Q. What computational tools predict the stereochemical outcomes of piperidin-4-one derivatives?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) model transition states and predict enantiomer stability. Software like Gaussian or ORCA simulates NMR shifts and IR spectra for comparison with experimental data. Molecular docking studies assess binding affinities to biological targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.